N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine
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Overview
Description
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1H-benzo[d]imidazol-4-amine
- 2-methyl-1H-benzo[d]imidazol-4-amine
- N-methyl-1H-benzo[d]imidazol-4-amine
Uniqueness
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7-11-8-5-4-6-9(13(2)3)10(8)12-7/h4-6H,1-3H3,(H,11,12) |
InChI Key |
VDHVKAZCXRSEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2N(C)C |
Origin of Product |
United States |
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